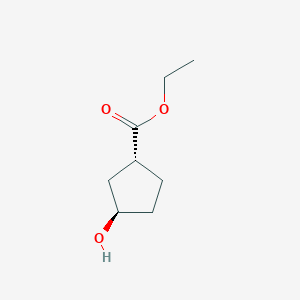
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is a chiral compound with a specific stereochemistry It is an ester derivative of 3-hydroxycyclopentanecarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclopentanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (1R,3R)-ethyl 3-oxocyclopentanecarboxylate.
Reduction: (1R,3R)-ethyl 3-hydroxycyclopentanol.
Substitution: (1R,3R)-ethyl 3-chlorocyclopentanecarboxylate.
Applications De Recherche Scientifique
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-hydroxycyclopentanecarboxylic acid: The parent acid of the ester.
(1R,3R)-3-hydroxycyclopentanecarboxylic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
ethyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
PEOQPQHZHDFVIL-RNFRBKRXSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC[C@H](C1)O |
SMILES canonique |
CCOC(=O)C1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
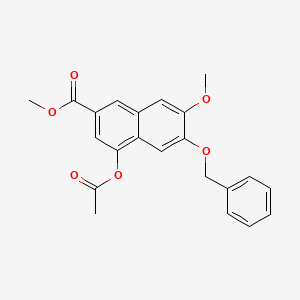



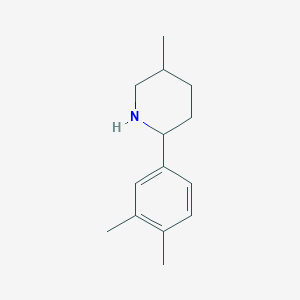
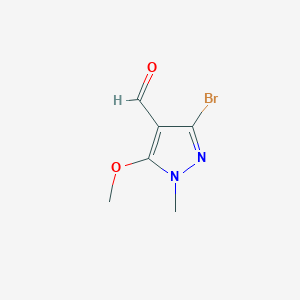
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
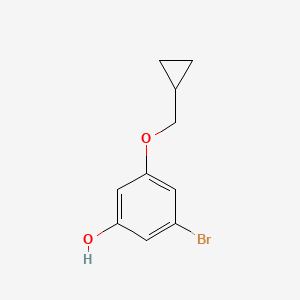

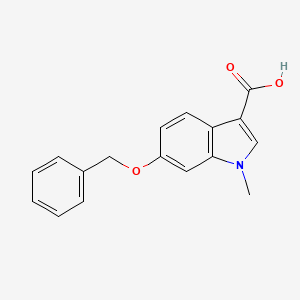
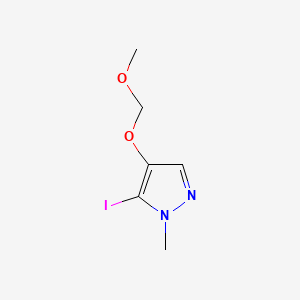
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
